molecular formula C10H10ClNO2S B3844878 O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate

O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate

Cat. No.: B3844878
M. Wt: 243.71 g/mol
InChI Key: BOFLJDMYYVWKRT-UHFFFAOYSA-N
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Description

O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate is an organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a chlorophenyl group, an acetyl group, and a carbamothioate moiety

Properties

IUPAC Name

O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c1-14-10(15)12-9(13)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFLJDMYYVWKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)NC(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate typically involves the reaction of 2-chlorophenyl isothiocyanate with sodium hydroxide in methanol. The reaction mixture is stirred at room temperature for a couple of hours, followed by the addition of hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product would be the corresponding sulfoxide or sulfone.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major product would be the substituted phenyl derivative.

Scientific Research Applications

O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • O-ethyl N-[2-(2-chlorophenyl)acetyl]carbamothioate
  • O-methyl N-[2-(2-bromophenyl)acetyl]carbamothioate
  • O-methyl N-[2-(2-fluorophenyl)acetyl]carbamothioate

Uniqueness

O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate
Reactant of Route 2
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O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate

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